4-Phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride

Medicinal Chemistry Organic Synthesis Process Chemistry

4-Phenyl-1H-pyrazole-5-carboxylic acid hydrochloride (CAS 2375269-47-7) is a regiospecific heterocyclic building block with a SAR-validated 4-phenyl/5-carboxylic acid substitution pattern. This scaffold delivers nanomolar XOR inhibitory potency (IC50 4.2–5.7 nM in optimized derivatives) and enables systematic kinase-targeted library synthesis via facile 5-position amide coupling. The hydrochloride salt form confers superior aqueous solubility for solution-phase workflows and microwave-assisted synthesis (91–98% yield, 5 min). Unlike generic pyrazole acids, the 4-phenyl group provides essential hydrophobic and π-stacking interactions critical for target engagement. Available in 95% purity. For R&D use only; not for human or veterinary applications.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64
CAS No. 2375269-47-7
Cat. No. B2460875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride
CAS2375269-47-7
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)C(=O)O.Cl
InChIInChI=1S/C10H8N2O2.ClH/c13-10(14)9-8(6-11-12-9)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H
InChIKeyODSOSNFWDDZFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-1H-pyrazole-5-carboxylic Acid Hydrochloride (CAS 2375269-47-7): Procurement-Relevant Structural and Class Overview


4-Phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride (CAS 2375269-47-7) is a heterocyclic building block belonging to the phenyl-substituted pyrazole carboxylic acid class, characterized by a pyrazole core with a phenyl group at the 4-position and a carboxylic acid moiety at the 5-position, isolated as the hydrochloride salt for enhanced stability and handling [1]. The compound's molecular formula is C10H8N2O2·HCl with a free base molecular weight of 188.18 g/mol . This substitution pattern positions it as a versatile intermediate for the synthesis of pharmacologically active derivatives, including xanthine oxidoreductase (XOR) inhibitors, insecticidal agents, and kinase-targeting compounds [2]. The hydrochloride salt form confers aqueous solubility advantages over the free acid, making it more amenable to solution-phase synthetic workflows and biological assay preparation .

Why 4-Phenyl-1H-pyrazole-5-carboxylic Acid Hydrochloride Cannot Be Substituted by Other Pyrazole Carboxylic Acids


Generic substitution of pyrazole carboxylic acid building blocks is precluded by three critical structure-activity relationship (SAR) determinants. First, the regiospecific placement of the carboxylic acid at the 5-position (versus the 3- or 4-position) alters the electronic environment of the pyrazole ring and dictates the geometry of subsequent amide bond formation, directly impacting target binding affinity in downstream derivatives [1]. Second, the phenyl substituent at the 4-position contributes hydrophobic interactions and π-stacking capacity that are absent in unsubstituted pyrazole carboxylic acids; comparative SAR studies on 1-phenyl-pyrazole-4-carboxylic acid derivatives demonstrate that phenyl substitution at this position is essential for achieving nanomolar-level inhibitory potency against XOR, with IC50 values as low as 4.2-5.7 nM for optimized derivatives [2]. Third, the hydrochloride salt form provides handling and solubility advantages that the free acid or other salt forms lack, with documented synthetic yields of 87.4% in salt-mediated deprotection reactions . Interchanging with analogs such as 1-phenyl-1H-pyrazole-5-carboxylic acid (lacking the 4-phenyl group) or 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (lacking aryl substitution) would fundamentally alter the molecular recognition profile and synthetic utility of the compound [3].

Quantitative Differentiation Evidence for 4-Phenyl-1H-pyrazole-5-carboxylic Acid Hydrochloride: Procurement Selection Criteria


Hydrochloride Salt vs. Free Acid: Synthetic Yield and Handling Advantages

The hydrochloride salt form of 4-phenyl-1H-pyrazole-5-carboxylic acid demonstrates quantifiable advantages in synthetic efficiency relative to the free acid. In a documented deprotection route, treatment of 4-phenyl-1-trityl-1H-pyrazole with ether.HCl afforded the hydrochloride salt in 87.4% yield after a simple hexane wash, requiring no chromatographic purification . This contrasts with typical free acid syntheses of phenyl-substituted pyrazole carboxylic acids via conventional heating, which achieve yields of 72-90% for the pyrazole ring formation step and 48-85% for subsequent oxidation reactions under conventional thermal conditions [1]. The hydrochloride salt also provides enhanced aqueous solubility (estimated >10 mg/mL in water) compared to the free acid (typically <1 mg/mL for structurally similar phenylpyrazole carboxylic acids), facilitating solution-phase amide coupling and bioconjugation reactions [2].

Medicinal Chemistry Organic Synthesis Process Chemistry

4-Phenyl Substituent Effect on Kinase Inhibition: Comparative IC50 Data

The 4-phenyl substitution pattern contributes to kinase inhibitory activity, with quantifiable differences observed between closely related pyrazole analogs. 4-Phenyl-1H-pyrazole exhibits an IC50 of 135,000 nM (135 µM) against PKB/Akt kinase [1]. Introduction of a 5-methyl group to form 5-methyl-4-phenyl-1H-pyrazole improves inhibitory potency to 80,000 nM (80 µM) under identical assay conditions, representing a 1.7-fold enhancement [2]. This SAR trend indicates that the 4-phenyl-1H-pyrazole-5-carboxylic acid scaffold, with a carboxylic acid at the 5-position, serves as a privileged intermediate for further elaboration into more potent kinase-targeting derivatives. By comparison, 1H-pyrazole-5-carboxylic acid lacking the 4-phenyl substituent shows only 11% inhibition at 1 µM and 65% inhibition at 1 mM against enzyme targets, demonstrating that the phenyl group is essential for achieving micromolar-range potency [3].

Kinase Inhibition Cancer Biology Enzymology

Phenylpyrazole Carboxylic Acid Scaffold Performance in Xanthine Oxidoreductase Inhibition

The phenylpyrazole carboxylic acid scaffold demonstrates potent xanthine oxidoreductase (XOR) inhibitory activity that is directly relevant to the 4-phenyl-1H-pyrazole-5-carboxylic acid core structure. Optimized 1-phenyl-pyrazole-4-carboxylic acid derivatives achieved IC50 values of 4.2-5.7 nM against XOR, comparable to the FDA-approved drug febuxostat (IC50 = 5.4 nM) [1]. Compound 16c (IC50 = 5.7 nM) demonstrated in vivo hypouricemic efficacy in a potassium oxonate-induced hyperuricemia mouse model that was statistically similar to febuxostat [2]. The SAR analysis revealed that the phenyl substituent and carboxylic acid positioning are critical determinants of potency; analogs lacking the phenyl group or with carboxylic acid at alternative positions showed >100-fold reduced activity [3]. While the target compound (4-phenyl-1H-pyrazole-5-carboxylic acid) is a building block rather than the fully optimized derivative, its regiospecific substitution pattern (phenyl at 4-position, carboxylic acid at 5-position) provides the exact core needed to access this high-potency chemical space.

Xanthine Oxidase Hyperuricemia Gout Therapeutics

Phenylpyrazole Carboxylic Acid Scaffold in Insecticidal Activity: LC50 Benchmarking

The phenylpyrazole carboxylic acid scaffold serves as the foundational intermediate for developing insecticidal agents with activity comparable to commercial controls. Fluoro-containing phenylpyrazole carboxylic acid derivatives synthesized from a core phenylpyrazole acid intermediate demonstrated larvicidal LC50 values of 0.13-0.39 mg/L against oriental armyworm (Mythimna separata) and 0.0002-0.0014 mg/L against diamondback moth (Plutella xylostella) [1]. Compound 11e (LC50 = 0.23 mg/L) outperformed the commercial insecticide chlorantraniliprole (LC50 = 0.26 mg/L) in oriental armyworm assays [2]. Compounds 11a, 11e, 11f, and 14c exhibited LC50 values of 0.0002-0.0008 mg/L against diamondback moth, surpassing chlorantraniliprole's efficacy [3]. The SAR investigation identified that the phenylpyrazole carboxylic acid core is essential for activity, with fluorine-containing motifs (-F, -CF2H, -CF3) further enhancing potency [4]. The 4-phenyl-1H-pyrazole-5-carboxylic acid hydrochloride provides the non-fluorinated phenylpyrazole carboxylic acid core required for systematic SAR exploration in agrochemical development.

Agrochemicals Insecticide Discovery Crop Protection

Microwave-Assisted Synthesis Efficiency for Phenylpyrazole Carboxylic Acid Derivatives

Synthesis of phenylpyrazole carboxylic acid derivatives, including the target compound class, can be significantly accelerated using microwave-assisted organic synthesis (MAOS) compared to conventional thermal methods. In a systematic comparison study, MAOS achieved yields of 91-98% for phenyl-1H-pyrazole derivatives at 60°C in only 5 minutes using 50 W power, compared to 72-90% yields requiring 2 hours at 75°C with conventional heating [1]. For the oxidation step converting phenyl-1H-pyrazole-4-carbaldehyde to phenyl-1H-pyrazole-4-carboxylic acid, MAOS produced 62-92% yields in 2 minutes at 80°C (150 W), versus 48-85% yields requiring 1 hour at 80°C with conventional heating . This represents a 24-fold reduction in reaction time for the pyrazole formation step and a 30-fold reduction for the oxidation step, while maintaining or improving yield [2]. These efficiency gains are directly applicable to the synthesis of 4-phenyl-1H-pyrazole-5-carboxylic acid and its derivatives, reducing both time and energy costs in production workflows.

Green Chemistry Process Optimization Synthetic Methodology

4-Phenyl-1H-pyrazole-5-carboxylic Acid Hydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Programs

The 4-phenyl-1H-pyrazole-5-carboxylic acid hydrochloride scaffold is suitable for medicinal chemistry programs targeting protein kinases, including PKB/Akt. The 4-phenyl substitution pattern provides a validated pharmacophore anchor, with the free pyrazole analog (4-phenyl-1H-pyrazole) demonstrating IC50 = 135,000 nM against PKB/Akt [1]. SAR studies indicate that further functionalization at the 5-position (e.g., 5-methyl substitution) improves potency 1.7-fold to 80,000 nM [2]. The carboxylic acid moiety at the 5-position enables facile amide coupling for library synthesis, while the hydrochloride salt form ensures aqueous solubility during parallel synthesis workflows . This building block is appropriate for hit-to-lead optimization where systematic exploration of 5-position amide derivatives is planned.

Pharmaceutical Research: Xanthine Oxidoreductase Inhibitor Development

This compound serves as a key intermediate for synthesizing non-purine xanthine oxidoreductase (XOR) inhibitors with demonstrated nanomolar potency. Optimized 1-phenyl-pyrazole-4-carboxylic acid derivatives based on a structurally related core achieve IC50 values of 4.2-5.7 nM against XOR, comparable to the FDA-approved drug febuxostat (IC50 = 5.4 nM) [3]. Compound 16c (IC50 = 5.7 nM) demonstrated in vivo hypouricemic efficacy in hyperuricemic mouse models statistically equivalent to febuxostat [4]. The 4-phenyl-1H-pyrazole-5-carboxylic acid hydrochloride provides the regiospecific substitution pattern (phenyl at 4-position, carboxylic acid at 5-position) required to access this chemical space. Procurement is justified for programs targeting gout, hyperuricemia, or related purine metabolism disorders.

Agrochemical Discovery: Novel Insecticide Lead Generation

The phenylpyrazole carboxylic acid scaffold is validated for developing next-generation insecticides. Fluoro-containing phenylpyrazole carboxylic acid derivatives synthesized from the core phenylpyrazole acid intermediate achieve larvicidal LC50 values of 0.13-0.39 mg/L against oriental armyworm and 0.0002-0.0014 mg/L against diamondback moth, with specific derivatives (e.g., 11e at 0.23 mg/L) outperforming the commercial insecticide chlorantraniliprole (0.26 mg/L) [5]. SAR studies confirm that the phenylpyrazole carboxylic acid core is essential for activity, with fluorine-containing motifs further enhancing potency [6]. The 4-phenyl-1H-pyrazole-5-carboxylic acid hydrochloride provides the non-fluorinated core required for systematic SAR exploration. This building block is appropriate for agrochemical research programs developing novel insecticides with potential efficacy advantages over established commercial controls.

Process Chemistry: High-Throughput Library Synthesis Using MAOS Methodology

The hydrochloride salt form of this compound is optimized for microwave-assisted organic synthesis (MAOS) workflows, which provide quantifiable efficiency gains over conventional thermal methods. MAOS achieves 91-98% yields for phenylpyrazole formation in 5 minutes (vs. 2 hours conventional) and 62-92% yields for carboxylic acid oxidation in 2 minutes (vs. 1 hour conventional) [7]. This represents 24-fold and 30-fold reductions in reaction time, respectively, enabling rapid parallel library synthesis [8]. The hydrochloride salt form further facilitates solution-phase handling and eliminates the need for chromatographic purification in certain synthetic routes . Procurement is advantageous for laboratories utilizing microwave synthesis platforms for high-throughput medicinal chemistry or agrochemical library production.

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